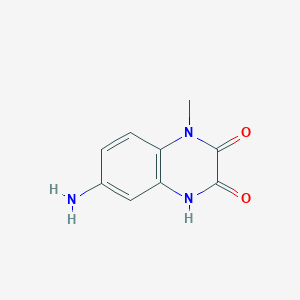
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione (6MDQ) is a hydrophobic molecule synthesized by alkylation of quinoxalines . It has been shown to be an effective corrosion inhibitor in electrochemical impedance spectroscopy and potentiodynamic polarization studies . 6MDQ is also a supramolecular material with excellent adsorption properties .
Synthesis Analysis
The synthesis of 6MDQ involves the reaction of substituted o-phenylenediamine and oxalic acid under solvent-free conditions by a simple grinding method . Another method involves the action of benzyl chloride on 6MDQ in the presence of potassium carbonate and a catalytic quantity of tetra-n-butylammonium bromide .Molecular Structure Analysis
The molecular structure of 6MDQ is complex and involves various interactions. For instance, complexes of DAAO with various inhibitors disclosed the binding mode mainly including a critical hydrogen bond (HB) with Arg283, π – π stacking interactions with the flavin ring of flavin adenine dinucleotide (FAD), and/or a HB with the backbone carbonyl of Gly313 .Chemical Reactions Analysis
6MDQ has been shown to exhibit d-amino acid oxidase (DAAO) inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro . It has also been used as an effective corrosion inhibitor .Physical And Chemical Properties Analysis
6MDQ is a hydrophobic molecule . More detailed physical and chemical properties could not be found in the available literature.Aplicaciones Científicas De Investigación
Neuropharmacological Studies
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione has been examined for its role in neuropharmacology, particularly focusing on excitatory neurotransmission. Studies have explored its effects as a non-NMDA receptor antagonist, impacting excitatory amino acid responses in neural tissues. For instance, Yamada et al. (1989) quantitatively characterized the compound's ability to reduce peak inward currents produced by excitatory amino acids in rat hippocampus cultures, suggesting its potent and selective antagonistic properties against non-NMDA receptors (Yamada, Dubinsky, & Rothman, 1989). Similarly, research by Neuman et al. (1988) and Blake et al. (1989) demonstrated the compound's utility in blocking excitatory synaptic transmission in hippocampal slices, emphasizing its potential as a pharmacological tool in studying synaptic processes (Neuman, Ben-Ari, Gho, & Cherubini, 1988); (Blake, Yates, Brown, & Collingridge, 1989).
Synthetic Chemistry and Molecular Studies
In synthetic chemistry, the compound has facilitated the development of novel molecules with potential pharmacological properties. Zouitini et al. (2017) described the synthesis of new quinoxalines, including 6-methyl-1,4-dihydroquinoxaline-2,3-dione, highlighting its role in generating compounds with significant biological activity (Zouitini, Rodi, Elmsellem, Chahdi, Misbahi, Janati, Ouzidan, Akhazzane, & Essassi, 2017). This demonstrates the compound's versatility in contributing to new chemical entities that could be explored for various therapeutic applications.
Cellular Mechanisms and Biological Impact
Research also extends into the cellular impact of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione, particularly in the context of cellular development and cytotoxicity. For example, studies on aminoanthraquinones, related to the quinoxaline dione structure, have shown significant cytotoxic activity against cancer cell lines, illustrating the broader potential of such compounds in therapeutic contexts (Nor, Sukari, Azziz, Wong, Alimon, & Juhan, 2013).
Propiedades
IUPAC Name |
7-amino-4-methyl-1H-quinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOJMOQTNUNYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)NC(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599301 |
Source


|
| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one | |
CAS RN |
123855-79-8 |
Source


|
| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
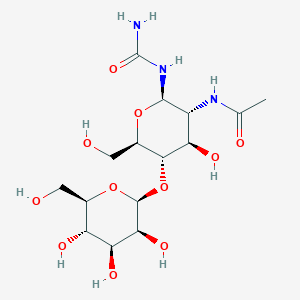


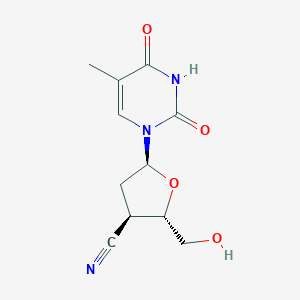
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
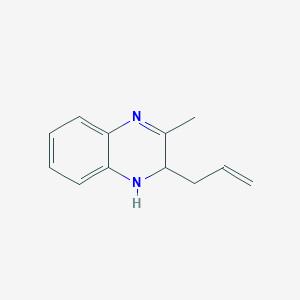

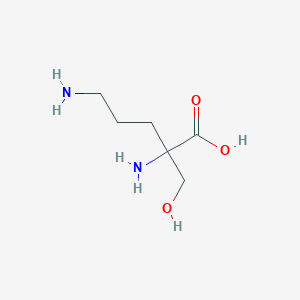


![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

